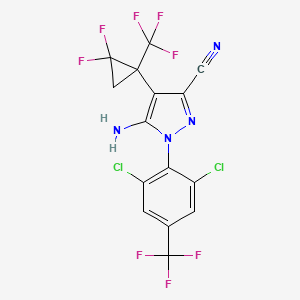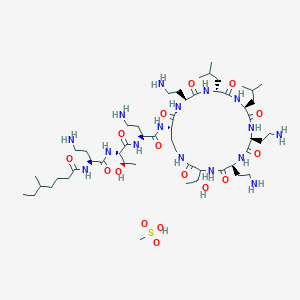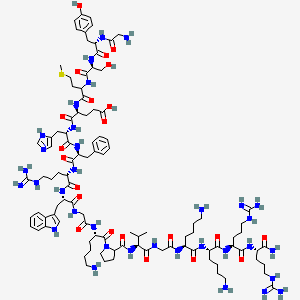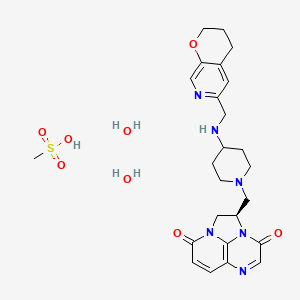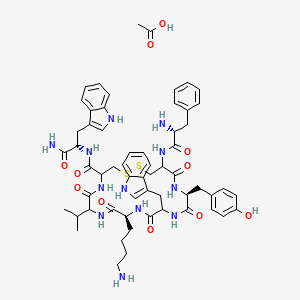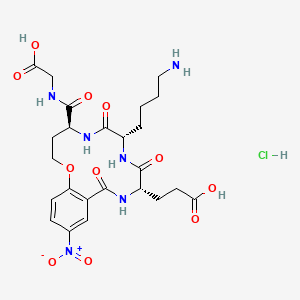
Tavilermide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily developed for its potential therapeutic applications in ophthalmology, particularly for the treatment of dry eye disease and glaucoma . Tavilermide hydrochloride mimics the activity of nerve growth factor, making it a promising candidate for promoting ocular surface healing and improving tear quality .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tavilermide hydrochloride was first synthesized by Burgess and co-workers at Texas A&M University. The synthesis involves solid-phase S_NAr macrocyclizations to form cyclic peptidomimetics of β-turns . The reaction conditions typically include the use of specific reagents and solvents to facilitate the cyclization process.
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring the purity and stability of the compound through rigorous quality control measures. The production process is designed to be scalable and cost-effective, meeting the demands of clinical and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Tavilermide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s therapeutic potential .
Scientific Research Applications
Tavilermide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Tavilermide hydrochloride exerts its effects by activating the TrkA receptor, which is a high-affinity receptor for nerve growth factor. This activation promotes ocular surface healing and improves tear quality by stimulating the secretion of mucin-like substances and enhancing cellular regeneration . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) systems, which play a crucial role in cellular signaling and response .
Comparison with Similar Compounds
Cenegermin: Another nerve growth factor mimetic used for treating neurotrophic keratitis.
Cyclosporine: An immunomodulatory agent used for treating dry eye disease.
Lifitegrast: An LFA-1 antagonist used for treating dry eye disease.
Comparison: Tavilermide hydrochloride is unique in its selective activation of the TrkA receptor, which distinguishes it from other similar compounds. While cenegermin also targets nerve growth factor pathways, this compound’s cyclic tripeptide structure and partial agonist activity provide distinct therapeutic advantages. Compared to cyclosporine and lifitegrast, this compound offers a novel mechanism of action by directly promoting ocular surface healing and tear quality improvement .
Properties
CAS No. |
1460213-99-3 |
|---|---|
Molecular Formula |
C24H33ClN6O11 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C24H32N6O11.ClH/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32;/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34);1H/t15-,16-,17-;/m0./s1 |
InChI Key |
IHXKKAUOKMTRIF-FRKSIBALSA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O.Cl |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)




